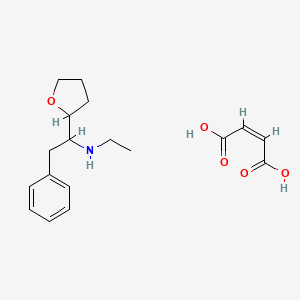
(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of (Z)-But-2-enedioic acid: This can be achieved through the isomerization of maleic acid under specific conditions.
Synthesis of N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine: This involves the reaction of oxirane with N-ethyl-2-phenylethanamine under controlled conditions to form the oxolan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Isomerization: Using catalysts to facilitate the isomerization of maleic acid to (Z)-But-2-enedioic acid.
Batch or Continuous Reactors: Employing batch or continuous reactors for the synthesis of N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(Z)-But-2-enedioic acid: Shares the (Z)-but-2-enedioic acid moiety but lacks the N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine component.
N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine: Contains the N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine structure but not the (Z)-but-2-enedioic acid moiety.
Uniqueness
The uniqueness of (Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with the individual components alone.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.C4H4O4/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;5-3(6)1-2-4(7)8/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDIEQKIJEFNF-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














